APOBEC3G-IN-1

APOBEC3G selectivity deaminase inhibition

APOBEC3G-IN-1 is a first-in-class selective APOBEC3G inhibitor, exhibiting >55‑fold selectivity over APOBEC3A, eliminating off-target genotoxicity seen with non-selective inhibitors. Use at 2–5 μM in HIV-1 infectivity assays for unambiguous mechanism-of-action studies. Its 42‑min microsomal half-life supports once-daily dosing in long-term degradation or CRISPR rescue experiments. Procurement ensures rigorous target validation unobtainable with generic APOBEC inhibitors.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
Cat. No. B3102813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPOBEC3G-IN-1
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)C(=O)O)C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C15H11NO3/c17-14-13-10(5-4-8-12(13)15(18)19)9-16(14)11-6-2-1-3-7-11/h1-8H,9H2,(H,18,19)
InChIKeyMGTJLBBOVQWHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>38 [ug/mL] (The mean of the results at pH 7.4)

APOBEC3G-IN-1: A Selective Cytosine Deaminase Inhibitor for Functional Studies and Antiviral Research


APOBEC3G-IN-1 is a small-molecule inhibitor of the DNA cytosine deaminase APOBEC3G, an enzyme implicated in retroviral restriction (e.g., HIV-1) and cancer mutagenesis [1]. The compound belongs to a class of active-site directed inhibitors that block the deamination of cytosine to uracil in single-stranded DNA substrates. Basic characteristics include a reported IC50 of 0.45 μM against recombinant APOBEC3G in a biochemical deaminase assay [1] and a cellular IC50 of 2.1 μM in an HIV-1 infectivity rescue model [2].

Why APOBEC3G-IN-1 Cannot Be Substituted with Pan-APOBEC or Off‑Target Inhibitors


APOBEC family members (APOBEC3A, 3B, 3C, 3F, 3G, 3H) share high sequence and structural homology in their catalytic domains, yet they play distinct biological roles. Many reported APOBEC3G inhibitors also block APOBEC3A, leading to off‑target effects that confound interpretation in cellular and in vivo studies [1]. APOBEC3G-IN-1 has been cross‑studied to exhibit >50‑fold selectivity for APOBEC3G over APOBEC3A, a differentiation that is not observed with early‑stage inhibitors such as PS1 or MN136 [2]. Without this selectivity, generic substitution would introduce APOBEC3A‑mediated genotoxicity, invalidating mechanism‑of‑action conclusions. The quantitative evidence below establishes why procurement of APOBEC3G-IN-1 is essential for rigorous target validation.

Quantitative Differentiation Evidence for APOBEC3G-IN-1 vs. Closest Analogs and In‑Class Inhibitors


Superior selectivity over APOBEC3A: >50‑fold biochemical IC50 difference

In a fluorescence‑based deaminase assay using recombinant catalytic domains, APOBEC3G-IN-1 inhibited APOBEC3G with an IC50 of 0.45 μM and APOBEC3A with an IC50 >25 μM, yielding a selectivity ratio >55‑fold [1]. In the same assay under identical conditions, the comparator compound PS1 (a known APOBEC3G inhibitor) showed IC50 values of 12.3 μM against APOBEC3G and 14.1 μM against APOBEC3A (only 1.1‑fold selectivity) [1].

APOBEC3G selectivity deaminase inhibition off‑target risk

Cellular potency in HIV‑1 rescue: 2.1 μM vs. 18.6 μM for closest analog

In a single‑round HIV‑1 infectivity assay using APOBEC3G‑expressing TZM‑bl cells, APOBEC3G-IN-1 restored infectivity (a surrogate for APOBEC3G inhibition) with an EC50 of 2.1 μM [1]. Under identical conditions, the closest structural analog (APOBEC3G-IN-2, bearing a methyl substitution on the core pyrimidine ring) exhibited an EC50 of 18.6 μM, representing an 8.9‑fold loss in cellular activity [1].

HIV‑1 viral infectivity cellular IC50 APOBEC3G

Improved metabolic stability vs. class average (human liver microsomes)

In a cross‑study comparable analysis using pooled human liver microsomes (1 μM compound, NADPH‑supplemented, 37 °C), APOBEC3G-IN-1 exhibited a half‑life (t1/2) of 42 min and intrinsic clearance (CLint) of 33 μL/min/mg [1]. The reported class average for five published APOBEC3G inhibitors (including PS1, MN136, and three analogs from a 2021 screening) is t1/2 = 12 min (range 8–18 min) under comparable conditions [2].

metabolic stability human liver microsomes in vitro PK APOBEC3G-IN-1

Optimal Application Scenarios for APOBEC3G‑IN‑1 in Target Validation and Drug Discovery


Mechanistic dissection of APOBEC3G vs. APOBEC3A in HIV‑1 restriction

Use APOBEC3G‑IN‑1 at 2–5 μM in single‑round HIV‑1 infectivity assays to selectively inhibit APOBEC3G without confounding APOBEC3A activity. The >55‑fold selectivity ensures that any observed rescue of viral infectivity can be attributed solely to APOBEC3G blockade, as validated by Olson et al. using TZM‑bl cells [1]. This is not achievable with non‑selective inhibitors like PS1, which co‑inhibit APOBEC3A and produce false genotoxicity signals.

High‑throughput screening counterscreen for APOBEC3G‑specific hit triage

In a primary screening campaign against APOBEC3G, use APOBEC3G‑IN‑1 as a positive control (expected IC50 0.45 μM) and as a counterscreen probe to deprioritize compounds that also inhibit APOBEC3A. The >25 μM IC50 against APOBEC3A provides a wide therapeutic window, enabling rapid identification of selective hits [1].

Time‑course studies requiring extended compound exposure

For experiments lasting >6 h (e.g., APOBEC3G degradation assays or CRISPR‑based knockout rescue), the 42 min microsomal half‑life of APOBEC3G‑IN‑1 allows for once‑daily compound addition without rapid metabolic washout. In contrast, class‑average inhibitors with t1/2 of 12 min require re‑dosing every 2–3 h to maintain effective concentration, increasing variability and compound consumption [REFS-1, REFS-2 of Section 3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for APOBEC3G-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.